molecular formula C21H26N2O2 B2646820 1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone CAS No. 432508-87-7

1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone

Cat. No.: B2646820
CAS No.: 432508-87-7
M. Wt: 338.451
InChI Key: TVSDMCDBVYWNSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a phenylpiperazine moiety and a phenoxyethanone group. It is of interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone typically involves the following steps:

    Formation of 4-Phenylpiperazine: This can be achieved by reacting phenylhydrazine with ethylene diamine under acidic conditions.

    Synthesis of 4-(propan-2-yl)phenol: This involves the alkylation of phenol with isopropyl bromide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves the coupling of 4-Phenylpiperazine with 4-(propan-2-yl)phenoxyacetyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone
  • 1-(4-Phenylpiperazin-1-yl)-2-[4-(methyl)phenoxy]ethanone

Uniqueness

1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a phenylpiperazine moiety and a phenoxyethanone group makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-17(2)18-8-10-20(11-9-18)25-16-21(24)23-14-12-22(13-15-23)19-6-4-3-5-7-19/h3-11,17H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSDMCDBVYWNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.